![molecular formula C21H16N4O4S B2519084 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-44-5](/img/structure/B2519084.png)

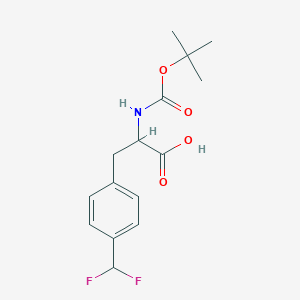

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, a detailed synthesis analysis cannot be provided .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a Log Octanol-Water Partition Coefficient (Log Kow) of 0.59, a boiling point of 697.05°C, and a melting point of 304.64°C . The vapor pressure at 25°C is 1.49E-016 mm Hg .Scientific Research Applications

Inhibition of Mitochondria in Tumor Cells Under Glucose Starvation

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which supports the concept that tumor cells are dependent on mitochondria under glucose starvation .

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds showed moderate activity against both COX1 and COX2 enzymes .

Anticancer Activity Against Various Cancer Cell Lines

A series of 1-benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Antioxidant Activity

New benzodioxole derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents have been synthesized and evaluated for their antioxidant activity .

Antimicrobial Activity

Benzodioxole nucleus has been leveraged in drug exploration to create innovative compounds demonstrating antimicrobial prowess .

Treatment of Various Diseases

Non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes are used for various therapeutic purposes globally . Due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects, they are investigated as being some of the best choices for treating different diseases like arthritis and rheumatism .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . The compound’s interaction with its targets results in changes in cell cycle progression and triggers programmed cell death.

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the replication of cancer cells. By inducing apoptosis, it triggers the self-destruction of these cells .

Pharmacokinetics

The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis, leading to the death of cancer cells .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25(21(19)27)10-17(26)23-14-7-8-15-16(9-14)29-11-28-15/h2-9H,10-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLFRAVAXFYWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)

![8-[(4-Ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2519006.png)

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2519009.png)

![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)